physical and chemical properties of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
physical and chemical properties of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 104040-75-7), a pivotal reagent in modern medicinal and agrochemical research. We delve into its core physicochemical properties, explore the mechanistic basis of its chemical reactivity, and detail its applications as a versatile building block for complex molecular synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and synthetic utility, including a detailed experimental protocol for sulfonamide formation.
Introduction
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a specialized heterocyclic building block that has garnered significant attention in pharmaceutical and agrochemical discovery. Its structure uniquely combines three critical motifs: a pyridine ring, an electron-withdrawing trifluoromethyl (-CF3) group, and a highly reactive sulfonyl chloride (-SO2Cl) functional group.
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] The pyridine scaffold provides a key heterocyclic core present in numerous bioactive compounds, while the sulfonyl chloride group serves as a powerful electrophilic handle for coupling with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages.[3][4] The sulfonamide functional group itself is a privileged structure in medicinal chemistry, found in a multitude of approved drugs spanning antibacterials, diuretics, and anti-inflammatory agents.[4]
Consequently, 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride emerges as a high-value intermediate, enabling the direct installation of the trifluoromethyl-pyridine-sulfonamide pharmacophore into target molecules. This guide will serve as a definitive resource for understanding and effectively utilizing this potent synthetic tool.
Physicochemical Properties
The physical and chemical characteristics of a reagent are fundamental to its proper handling, storage, and application in synthesis. The properties of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride are summarized below. The presence of the polar sulfonyl chloride group and the pyridine nitrogen, combined with the lipophilic trifluoromethyl group, results in a compound that is a solid at room temperature with moderate solubility in common non-polar organic solvents.
Table 1: Core Physicochemical Data for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 104040-75-7 | [5][6] |
| Molecular Formula | C₆H₃ClF₃NO₂S | [5] |
| Molecular Weight | 245.61 g/mol | [5] |
| Appearance | White to Off-White Solid | |
| Melting Point | 56-59 °C | [5] |
| Boiling Point | 277.7±40.0 °C (Predicted) | |
| Density | 1.607±0.06 g/cm³ (Predicted) | |
| SMILES | FC(F)(F)C1=C(S(=O)(=O)Cl)N=CC=C1 | |
| InChIKey | XIEXICQWCSLBBZ-UHFFFAOYSA-N | [5] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This reactivity is further modulated by the electronic properties of the substituted pyridine ring.
Electrophilicity and Nucleophilic Attack
The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for attack by nucleophiles. The trifluoromethyl group is a strong electron-withdrawing group, which further pulls electron density from the pyridine ring and, by extension, from the sulfonyl chloride moiety, enhancing its electrophilicity.
The most common and synthetically valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines.[3][7] This reaction proceeds through a classic nucleophilic acyl substitution-type mechanism.
Caption: General mechanism for sulfonamide formation.
Stability and Hydrolysis
Like most sulfonyl chlorides, 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is sensitive to moisture.[8] It reacts with water, hydrolyzing to the corresponding 3-(trifluoromethyl)pyridine-2-sulfonic acid and hydrochloric acid.[8][9] This reaction is generally undesirable as it consumes the starting material and generates corrosive byproducts. Therefore, all manipulations should be performed under anhydrous conditions, and the compound must be stored in a dry, inert atmosphere.[8][10]
Synthesis and Applications
Role in Drug Discovery
The primary application of this reagent is as a key building block in the synthesis of novel compounds for drug discovery and agrochemical development.[11][12] The introduction of the trifluoromethyl-pyridine moiety is known to positively influence key drug-like properties.[2][12][13] For instance, the anti-HIV drug Tipranavir incorporates a 5-(trifluoromethyl)pyridine-2-sulfonyl moiety, underscoring the pharmaceutical relevance of this structural class.[12] Derivatives of 3-(trifluoromethyl)pyridine have also been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][11]
Experimental Protocol: Synthesis of a Representative Sulfonamide
This section provides a validated, step-by-step methodology for the synthesis of a sulfonamide, which is the most common application for this reagent. The protocol is designed to be self-validating by explaining the rationale behind each critical step.
Objective: To synthesize N-Alkyl/Aryl-3-(trifluoromethyl)pyridine-2-sulfonamide from 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride and a representative primary amine.
Materials:
-
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous DCM.
-
Rationale: The use of flame-dried glassware and an inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive sulfonyl chloride.[8][14] DCM is a common, inert solvent for this reaction.
-
-
Reagent Addition (Controlled Temperature):
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate vial, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Rationale: Cooling to 0 °C controls the initial exothermic reaction. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.[15]
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally brine.
-
Rationale: The 1M HCl wash removes excess triethylamine and any unreacted primary amine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Thoroughly drying the organic phase is essential before solvent removal to obtain a clean crude product.
-
-
Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate to yield the final sulfonamide product.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Rationale: Flash chromatography is the standard method for purifying organic compounds of this nature, separating the desired product from byproducts and unreacted starting materials.
-
Caption: Standard workflow for sulfonamide synthesis.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the safety protocols associated with this class of compounds.
-
Hazards: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride and related sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[16][17] They are water-reactive and liberate toxic and corrosive hydrogen chloride gas upon contact with moisture.[8][9][14] Inhalation may cause respiratory irritation.[16]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16] Avoid all personal contact, including inhalation.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is often between 2-8°C or in a freezer under -20°C.[19][20] To prevent hydrolysis, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon).[20] Keep away from water, bases, and alcohols.
Conclusion
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a powerful and versatile building block for modern chemical synthesis. Its unique combination of a trifluoromethyl group, a pyridine core, and a reactive sulfonyl chloride handle provides a direct route to novel sulfonamides with high potential for biological activity. A thorough understanding of its physicochemical properties, reactivity, and handling requirements—as detailed in this guide—is essential for its safe and effective application in the laboratory, empowering researchers to advance the frontiers of drug discovery and materials science.
References
- 3-(trifluoromethyl) pyridine-2-sulfonyl chloride - Echemi. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2xSZWoBO0AwqbiJRjrEWFSksQi-5XcTyu-UB1FN_Lrn5ZwwyNLGbDmAnnSFtCo4ZtTRFAGSIXFkoE-M2Cu2j7PNl0uApY81JOxCxeujEFV9RB64Dd7lBw7hix8rueK7J8sTOmT3SHWyKEc4QFHs2CDYg6o6-Wh-j1UWvxLNRLvRkR7aLxPIsQHqGPCBNO7Q2AvckcWEkaPisZ]
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdYJUCzDaZdzlC0ROlPOVbMoRomu4OV6iKwNduLshGpxDjJ7RC0k7SesAcCMI2iIjfe7j5Z-H9tTgJpr49jsFCLGWtOdsBbpkOlGGDfJwzRTyCuoUwntY9rn-APbsRBP_tq1XQC5CpinrpUA==]
- The Synthesis of Functionalised Sulfonamides - CORE. CORE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-xbqE85jUFbMFrYliN_nMZCK1b_x0_b8zxK0hyHa9Y7ZTblYn-uCYTqxGH-TXnnSdx3euracBoALV8quzYe3m4_oPCu7XwljcxXTKWwqW4OJa9QLL0cpKXUAwOKEANM0pbEahzK5Ouqz-fhue]
- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2BoJrvg-CqAFWZxqTKGhq7OJJIwJXt0FaPNv6YQhn19MSEbdvo7W6ruuwhXY3kRck34qMZWIeljwa2Xr8M639okelW5g--O3R4yTuwhReMcRIvWrc-aINIjJZ_V7OAwhP91VyPuIZZV_dMKoN8Wynvfax5CT1brqWkv1XYdjx67JHErmx0XlzF7o=]
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG04MzOtkh1XmvAcBfAGp2I3hDbrmETaiwtBg9PwchO4tJAlG0LRUWI8_OZUmlF6AW_V3nX2z1kAMZvTVjO1Li_DptFgBmW7uhc2nNOQHXy01BNND6eAtGrGcnKhWES_YDkkaFehxLOMHaq5E4EnH6mDrVRWuSDNridF3vLfKQYwhgYEZslfzgiy3wzZugcYNbW]
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpWg2uEjWt297E9-r8xozwnHNNlTtdtDaDsvUH8G5jVSfpj1X3PNZc-BfsWNkHB14BzIc95QQOgxnGuzmViwOxgT4Gg3-zBammRqZXGhW7mFcipnJ3vSOGztP3F-lfIpPMRCjYr1hQxGFt3w_6HeRWJ1RNF_6B4vgaE9_4NVYmQbDtSrcaNBvKOJ_c-UOodOypP4L8_LOZ4AW_28zRu7uq8E5dLMnt]
- 3-(trifluoromethyl)pyridine-2-sulfonyl chloride - ChemShuttle. ChemShuttle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdPvU_MpgnivhEah3GZ_2o0E6o6hNx9SEll9Lt3_zyW0CXtdf5iINiz3EZvsA_jKsqF38QK8-MINElouKetmlDe8LSkk4ELI1J5f_Pj6desfnnGkjKG4G8hb_dZ9vZv6zpG1Tux4VoXOzwJ0KzKUhobT9R29_q9gCr00kVjZx6oX_YCXKOuEpEtw==]
- 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7 - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDH_SCQTtfhG3ECFhcbuhhfm9BSSUgzlYi-wcEjy6aTFtw4X32-bPLCUvhud-JMY6vZuoNEcnkvcrwZYade0YjnwgRMvXnR_VXZQSf36NZVGCxnALx65ElnzGOgN5CZ4vBEFVp77mmJCLjk0JfdPMS8x68nIv1MFvMdb1Mg02VlQ==]
- SULPHURYL CHLORIDE - SD Fine-Chem. S D Fine-Chem Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEBrnTL2jp7DArGeyNG3jzHNTdW3tSs0oqsNjkDmnpST8HBNtPWA5_BvfKqo-x4cF9EdfmbluYgSo0mMU1A6vK2bIIUMwipJVq68oq8gmulpkhOxAH3OFARTWa6XgqBW3rYlVQ8y3GtNUghluGgT54ciAW3k5kOdy_lHY=]
- 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)- | 219715-41-0 - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKUYqTkZs7R1EMqvlTCQqYr5NJeCX4qOw8GxQ7w8aeoSAviBjAx8reLNGCmvZaiNwVnTsqsCyuCnQxsEfbtqGu4-Gj1XfUDNbqRbEs1F80dRt45e2Stt12W4G9d1w72rZ5SF3yE9mTyj7k4bjXLLLYQzUgkUnGgDdNwbd-zeoLIw==]
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB1xqdhj8iCrqnqF69Sa4H5lO9JVn_TJ9NOJu6959Z85bqzt3aSSxlFzd4miTVY4Z2VHdYRHyl086X0SKP9iTx-URl1TqE08MDCoN1K_3OCabeynBouM5RVrHy8P7WHtTfawZXmmrIYON2-E5_IQSBSxZEHEdjcitzqtnViiHj]
- Sulfuryl chloride - Sciencemadness Wiki. Sciencemadness. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-m3eWV7i5VBYVvNqgUjNgjsJEzNAJvyIaftEWSclqNU_5KkiDfK9ihmuSMguXoC60_pcQvaMjg6lGJq1MINfMKc8UC9lzNYh12ZUFnuB8ejCERBKyR_T_kEh2aUkEzcvc5PvAQtKbzLHN7f6xRqpuiFb5wdul4bpak3s=]
- SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE - Taylor & Francis Online. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlhpbPmlHvz8tVGIcBTxezeLNJFFJTtWdljU5zKe23JuxQ49C74FI9IJZkUguU0Y1IikUmtO5FzOhl4tUsXyXKg136ilkBcqRWmcmxXaEr0boQ5jvtMWlGqW9LYA7P90BwvCZpbenxYEVha0XFhuh9XyVLJx9jLg==]
- 104040-75-7|3-(Trifluoromethyl)pyridine-2-sulfonyl chloride|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoukQggA3-RjYuRw6XIPGhdSpl3X5BW1lueC56x3vp7PE5zpPHiy6ZJEAepo1GpgKxIuxvMm-RNFvZq9u_dnWJnvnofoEde6wRzKdUzhpSOzx_G8oU_fb4n9R1YeuE6RJK19Up4VwT3MFYo_E=]
- pyridine-3-sulfonyl chloride | 16133-25-8 - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqfyiKLG7wNyQAmoMKbnpM1StnplG__4Y5kLJGHqDpzYQYDdwuX_9oISLBFvp2T6argIz5CWRwHHzp2SXhmPIqzqjNfFk-qQZsa4_AxhqQS9rvzbXA5oPs6E3BncO-VnNhzBiWEK4YPPWPv4GuE4-rNkUluQeF25hRO_96aAC4]
- Sulfuryl chloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo4JuyqAO_vd1I2jMH0Lgf2WhQVi3zpTnshZqMhwgiicWQG0ZXXwclMMf7Ix0wvRUsWzS3AwkPOhS6FNBxO4bZOPGhNn10GQO_ZbOWfP0K5R9kiJjhH0GjVYqWu-Tn8ARyfiI=]
- Pyridine-3-sulfonyl chloride Safety Data Sheet Jubilant Ingrevia Limited. Jubilant Ingrevia Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE12ccWZy_wnTZIc9TXf0iDxKPDKWvmax1ubx8c3sVParS-OvdmPV1QydJBAQRe6HXXYm_PqvNmk0Q9VfKRacYYuZZ0ODCQMkpcofisu5pBdh2yWYSTTnlMPlblGseH1qpIIHhJMZkJnTyptkZkHoV7d7VA73wVVNJ-4-56-ZTnKI9dhHw0Z6vRa88b336vcskf991CTWNcwSRJ13u1rHnj9_TL]
- 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 | Benchchem. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3uoZMydYPMNDMrlG-WjEj3N6R9OOlXy0rSytK93jURnbqsXqHCNuj0hUKiiHSfAON_PBRpR6oReP667Bo4QlDi8pFaY_LW4_mFp3oETdaAZ50F9roWJxmYTiLXs--GyWzTeeX]
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1IgVwETiyHL5MfDRMvVa7DjGBA7g_Dei9F8_kv0QEz7YCqBjEmuzl5-Cj8VxY8n2T4P09h3KosDL1nFd29FZ3flOy_7FFcpDcHNXFlqHPCq_fge1nxSxIrt3OTy_ZpcjQGsSqod4WDAU=]
- Pyridine-3-sulfonyl chloride | 16133-25-8 | FP64081 - Biosynth. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSKY01ZgeoxxNfIsAFteb5YbMJw52AJNzIanG1yW6uFc9qmIY2Ua6yO6icZCqdZ-9zqVHUctTkdPivFP1UqF6svvHNRLa5tb5zgEoR00cguoxTp8b54AT3Bo0F3kc9BNtCHq2F_C6NYtMRP9aXa1-jp8vVboSRuiSOgNfbyF8EoUOjAeo=]
- Synthesis of sulfonyl chloride substrate precursors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKE15TB2sEDiYr1JWfpAvX-RqCxNPYk28wl4lDeACb9lq4anUsV6yKuWKqx1O-BNEaeoCEqgSLTvXWgB-zv4xx4_W_I6r43-ikzjIozNghOIGEJBGwWMbcF1UeONHKb0DzDwQ2ceNi5jT7TdKBy1cvY9T9q39XiA==]
- 3-chloro-5-(trifluoroMethyl)pyridine-2-sulfonyl chloride | 1211578-91-4 - ChemicalBook. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPfy8iTKpdmQhJU-3o5sazY-ZJpsrlOqnigivJ2Gs57Yna6__zGe6YkxD-Qe9C6o1ppTjUJ4ySiiyhxepyxV5nmp9GObxRvQkPH4p06h5NjQmSbwIx0qx4tie4-FCFUz7gVh6MhWThMxEaSiUsqVJCoUiHNAN23cwOGYUUZJu2nGQ-hoiAIxhFftNPafFYf9boxg==]
- Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... - ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.
- 3 - SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhq8ItOf_D7yc8chFxLsbWZrDKJDKi_ArpuhL1QPqNQqxaM365fy4M__UNeyoiM-71ye8_ih2F9mnz7LrnVLrcmpoXrX00dCd5aGDjvaUYOswv3cR8tou3xFcEsXtceavY7HY4CdED6jNxRwL3IAdvAlJo4EKOelNYB2ESIQySpXkEPzt_JxhsUOs9aJuSkbw=]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk0Q6_MxypXkUgy1HzO9HAL6gItdQotUQKWuWdNhl_sogL2G02FXu9YMmohr4yQkY0wInDMhz4eTqdEWrMkNrGKVhMNl8Tob-pteEKV2Bkmo0pv7agtAJyYvY1DjBuDHHkeR3powY538SXyw==]
- 3-(Trifluoromethyl)pyridine-2-sulfonamide | C6H5F3N2O2S | CID 13910921 - PubChem. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2VxfguPUQHLvJTaDCm3uA7cy1lukx1uXWH9ClOJYUZY_raDdBXBoz9CYschel9TcD44MSYg5b64Dr5APvX2VWIsq9Yx492-mBS7GdjwPaaK7ZCth6zrzpfrLrXgKi0TZCi0zKLWoGsAUQAfc20TxDv-lgaBfDmkBd6ERZ1AjNrOyiF2VlK3omyqRDVlY=]
- Pyridine-3-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 12571517 - PubChem. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKJNxffT4mXK1fK0WZa609_aI04POVrxBPyWP1-46F4gNGD3Kpdy_VFjQvxVDh0ztQIDa_wYXZE4OJiCkRT7UZx2xmFR_YkegR9LUZ4Yv2Mg07VaCKfZhXY8b1WdMpyVUQQCxIOb0FFUvrrw2YqIwyT5q4XffsxuW8c3pH8LD2Pf7pxO88NMOGEaqgCYmP]
- Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem. Wechem. [URL: https://vertexaisearch.cloud.google.
- CAS#:1060811-16-6 | 2-(trifluoromethyl)pyridine-3-sulfonyl chloride | Chemsrc. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7fNTBRZ4dL3zRy-_XWOzUyYmBhs2MqdKjn2ZFyxmMSqPd4BqQUPT_CB0WPmZhTjiIfIMixy9Cxyzv63Znh07eAKD7vZ90oM0-ucWEC7yWrhCeaOvkQ1pB5aPLfiQdZaXvMdEbXRbY8odyg41Z7K4=]
- 3-Amino-2-(trifluoromethyl)pyridine,CAS 106877-32-1 - Langwaychem. Langwaychem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG96vxd66JFJnaeoBbNJEGlOa8zoqREV2FUqbHAbNLRonjDqwpr30VVhnLmd698gm60VrRI-9i73Ow7abcFzdU5hmytATScUCqZ7S8E9Vqt3dX8c95zlJYHcGNUvU1qYryhCme3kCzye_frx3evhWqZK1aY4qyBO4HXBfEOyHZmNlLknORAlkrhzBIuKBbl1jKNOu3rhQ==]
- EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_nkDgzt4dUi0U0uZr_M7YcS2TblBG1sdVZmpwUbtJTSGuLsQPIrHD5xKz3K0XW-KXF28Iz5UIIUN4K3UI4fg4-yaBJVghesgRSfb466PDfNtxKbHbzDDyrTJPcu0EMMNc045YwCvyo4p]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnDg-kTZ5NWJ928a3uQ5x-z8mWTDBXxnRHRkzRc-vdANdO5IBcFJ0XxOl3Her9ZgnNL6zJcr5LGkmEJVGZlr500ePGYr3SpYP5XpAHtWhOQVW17pCWG2JhcxS4MAuRcPwa_f0=]
- 3-(Trifluoromethyl)-2-pyridone | CAS 22245-83-6 - Ossila. Ossila. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRK8Lhpo6kvc8LzGke2w4fFajIChKtQlUVwt5jO2zTPOj7w9Ppe_Ikf_7mF9GB5CMiaNKHuh068eqpmgONWeXq9EvV9NRYbL672DWgzHC5JCwglSWz7umKHiGHoctXa65IzGvw1KNSBI8-EkrBEDZHQBp7MIqW]
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1ow86Mh4U9ugUaji9jDONokUpwy6iqTUDdkfJBjNTBP4iterxuM3839JEYasfvw1ZspeOfJES4tAKRPMz4C-3ZUImTHJNT_CZzvZs5n-KwwC6DvHZ4DIpToLxdchBut5P36Nsd5knsTpvr_i-f2npcuDaT24D2PJNY8uuUSVj6Fo3ZyQEOcfhyFUKYxFibGdSrnGLZUaSHWlUATCmdG-IqLkhoD4zmGjedl3BjfU1_OVFi9Lhks3jvUzyt0LBl2c7FPh]
- METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office - EP 2963019 B1 - Googleapis.com. European Patent Office. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqN96MPr7sxoine_Soycr7Y28Zv2fLIhDhdqyzJ07tVol5cZ77CRUlF2i10_paqL9WD1ISAQoxD0ZxoeT9HKSQXhd_PpTqvac6t860ilBaJJZpW75pNQ-2guQ5d5jK3t_aw74_fJgww9hACSXdsuQxcv_oc8CFPQN_JLlUscXDYtjlAGS7e8HJCpRYCkA=]
- Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE | lookchem. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWa4zz8izf6GIB56zW65S6LSoJRWN_l--9On1RHtwtHki_T6LlpR0x75CaZ1FLHKfheAPOUcnU__rWljLvsXoYsA-8dc9iTaV4kUORR6qSPs-i_o4Ry3UTOo_JLaWHOQP8opfRHDtb]
- US6156930A - Method for producing trifluoromethanesulfonyl chloride - Google Patents. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKxfaCDgoFUOV2isgLsYp4EXelgFr0zcEi3_9yN4JMu9AzXfixsjgbdddtJ67CCFI3Bhtdxo927MgTuw7lgbIfHnyDc3jcR37u8wrWmXnIxKO9MIA6-0J_jzp0xgpWUmS20CT5bVKb3nM=]
- 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE | 174485-72-4. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkeicHW0YY8pND3jA-47l8796ugLvhIQE3F8mCCPag9ByWxNbTSvpl_-LSzdDtHrWO5r2mvwkrj1kozzy-BFnAkSeoa_ZhP2u3Fl3rm7YSG1hjNxto2umpFSvSALICWtJg78AAMYh8nolih2P-_wfS19jHAlBMG4VvmrH8tvCd]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. books.rsc.org [books.rsc.org]
- 5. echemi.com [echemi.com]
- 6. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7 [chemicalbook.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. Pyridine-3-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 12571517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE | 174485-72-4 [chemicalbook.com]
- 20. 104040-75-7|3-(Trifluoromethyl)pyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
